(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
Selective D1-like dopamine receptor antagonist. Ki values are 0.2 (D1), 0.3 (D5), 1100 (D2), 800 (D3) and 3000 nM (D4). Some activity at 5-HT receptors (Ki values are 6.3 and 14.8 nM for 5-HT1C and 5-HT2C, respectively). Antipsychotic properties. Centrally active following subcutaneous administration.
SCH 23390 is a halobenzazepine that acts as a selective antagonist of the dopamine D1-like receptor subtypes D1 and D5 (Kis = 0.2 and 0.3 nM, respectively). In vivo studies have demonstrated that SCH 23390 can abolish pharmacologically-induced seizures. This compound is useful for studying the role of the dopamine system in normal brain function and neurological disorders.
SCH-23390 hydrochloride is a potent dopamine receptor antagonist (Ki values are 0.2 nM and 0.3 nM at D1 and D5 receptor sub-types, respectively). SCH-23390 hydrochloride is also an agonist at 5-HT1C and 5-HT2C receptors in vitro (Ki values are 6.3 nM and 9.3 nM respectively). It blocks quinpirole-induced Kir3 (GIRK) currents (EC50 = 268 nM) independently of receptors.
SCH 23390 is a halobenzazepine that acts as a selective antagonist of the dopamine D1-like receptor subtypes D1 and D5 (Kis = 0.2 and 0.3 nM, respectively). In vivo studies have demonstrated that SCH 23390 can abolish pharmacologically-induced seizures. This compound is useful for studying the role of the dopamine system in normal brain function and neurological disorders.
SCH-23390 hydrochloride is a potent dopamine receptor antagonist (Ki values are 0.2 nM and 0.3 nM at D1 and D5 receptor sub-types, respectively). SCH-23390 hydrochloride is also an agonist at 5-HT1C and 5-HT2C receptors in vitro (Ki values are 6.3 nM and 9.3 nM respectively). It blocks quinpirole-induced Kir3 (GIRK) currents (EC50 = 268 nM) independently of receptors.
Brand Name:
Vulcanchem
CAS No.:
125941-87-9
VCID:
VC21162629
InChI:
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1
SMILES:
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl
Molecular Formula:
C17H19Cl2NO
Molecular Weight:
324.2 g/mol
(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
CAS No.: 125941-87-9
Cat. No.: VC21162629
Molecular Formula: C17H19Cl2NO
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective D1-like dopamine receptor antagonist. Ki values are 0.2 (D1), 0.3 (D5), 1100 (D2), 800 (D3) and 3000 nM (D4). Some activity at 5-HT receptors (Ki values are 6.3 and 14.8 nM for 5-HT1C and 5-HT2C, respectively). Antipsychotic properties. Centrally active following subcutaneous administration. SCH 23390 is a halobenzazepine that acts as a selective antagonist of the dopamine D1-like receptor subtypes D1 and D5 (Kis = 0.2 and 0.3 nM, respectively). In vivo studies have demonstrated that SCH 23390 can abolish pharmacologically-induced seizures. This compound is useful for studying the role of the dopamine system in normal brain function and neurological disorders. SCH-23390 hydrochloride is a potent dopamine receptor antagonist (Ki values are 0.2 nM and 0.3 nM at D1 and D5 receptor sub-types, respectively). SCH-23390 hydrochloride is also an agonist at 5-HT1C and 5-HT2C receptors in vitro (Ki values are 6.3 nM and 9.3 nM respectively). It blocks quinpirole-induced Kir3 (GIRK) currents (EC50 = 268 nM) independently of receptors. |
|---|---|
| CAS No. | 125941-87-9 |
| Molecular Formula | C17H19Cl2NO |
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 |
| Standard InChI Key | OYCAEWMSOPMASE-XFULWGLBSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl |
| SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
| Appearance | Solid powder |
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